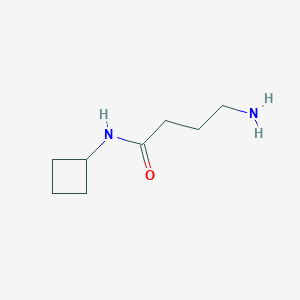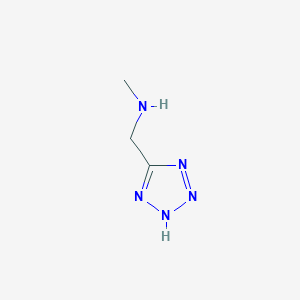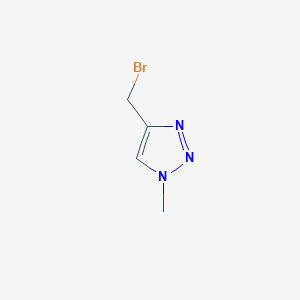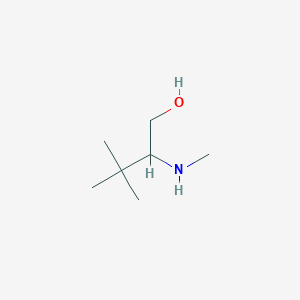
2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Descripción general
Descripción
“2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is a chemical compound with the CAS Number: 1250433-17-0 . It has a molecular weight of 187.24 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been synthesized and reacted with various reagents . In another study, a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and various analogues have been synthesized starting from various arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in 1-propanol as solvent at reflux temperature in the absence of any added catalyst .Molecular Structure Analysis
The IUPAC name of the compound is 2-amino-6-methyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile . The InChI code is 1S/C11H13N3/c1-7-2-3-10-8 (4-7)5-9 (6-12)11 (13)14-10/h5,7H,2-4H2,1H3, (H2,13,14) .Chemical Reactions Analysis
The compound has been used in docking studies into the catalytic site of p38 mitogen-activated protein kinase (MAPK) to identify potential anti-inflammatory lead compounds .Physical And Chemical Properties Analysis
The compound is typically stored at room temperature and is available in powder form . It has a molecular weight of 187.24 .Mecanismo De Acción
The mechanism of action of 2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is not fully understood. However, it has been proposed that this compound may exert its biological activities by inhibiting enzymes involved in various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been found to exhibit antifungal and antibacterial activities against various pathogens. Furthermore, this compound has been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several advantages as a research tool. It is readily available and can be synthesized in high yields using a simple and efficient method. In addition, this compound has been found to exhibit a range of biological activities, making it a versatile compound for various applications. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its biological activities.
Direcciones Futuras
There are several future directions for research on 2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. One area of interest is the development of novel compounds based on the structure of this compound for use in medicinal chemistry. In addition, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential applications in other fields, such as material science and organic synthesis. Furthermore, more research is needed to determine the safety and toxicity of this compound, which will be important for its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit anticancer, antifungal, and antibacterial activities. In material science, this compound has been used as a building block for the synthesis of novel polymers with unique properties. In organic synthesis, this compound has been used as a versatile intermediate for the synthesis of various compounds.
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-2-3-10-8(4-7)5-9(6-12)11(13)14-10/h5,7H,2-4H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNZTODJRKBPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC(=C(C=C2C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







amine](/img/structure/B3225537.png)


amine](/img/structure/B3225563.png)

![1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B3225569.png)

![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B3225584.png)

